2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
Description
The compound 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide (hereafter referred to as the "target compound") features a tetrazole core substituted with a 4-ethoxyphenyl group, linked via a thioether bridge to a propanamide chain terminating in a thiazol-2-yl moiety. Its structure integrates key pharmacophores:
- Tetrazole ring: Known for metabolic stability and hydrogen-bonding capabilities.
- Thiazole ring: Contributes to aromatic stacking and binding affinity in biological targets.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-3-23-12-6-4-11(5-7-12)21-15(18-19-20-21)25-10(2)13(22)17-14-16-8-9-24-14/h4-10H,3H2,1-2H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOMPFAVIBVTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thiazole Ring Formation: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the tetrazole and thiazole intermediates through a thioether linkage, followed by amidation to introduce the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer properties of compounds containing tetrazole and thiazole rings. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines, including:
- HepG2 (human hepatocellular carcinoma)
- A549 (human lung cancer)
In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in DNA replication and cellular division, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Research indicates that similar thiazole derivatives possess broad-spectrum activity, making them suitable for addressing drug-resistant pathogens. The mechanism of action typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Activity
In a study conducted on various synthesized thiazole derivatives, it was found that one particular derivative exhibited IC50 values in the low micromolar range against HepG2 cells. This indicates potent anticancer activity comparable to established chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related thiazole compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The study employed agar diffusion methods to assess efficacy, showing promising results particularly against multi-drug resistant strains .
Data Tables
| Compound | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 10 | HepG2 | Anticancer |
| Compound B | 15 | A549 | Anticancer |
| Compound C | 5 | E. coli | Antimicrobial |
| Compound D | 8 | Staphylococcus aureus | Antimicrobial |
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s activity and properties are influenced by substituents on the tetrazole-phenyl group, the amide chain length, and the heterocyclic terminal group. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Tetrazole-Thioether Derivatives
Key Observations:
- Tetrazole Substituents : The 4-ethoxy group in the target compound balances lipophilicity and electronic effects, contrasting with electron-withdrawing groups (e.g., 4-chloro in Compound 1 ) or steric bulk (e.g., 2,4-dimethylphenyl ).
- Amide Chain : Propanamide (3-carbon chain) in the target compound may offer greater conformational flexibility compared to acetamide (2-carbon) derivatives .
- Terminal Groups : The thiazol-2-yl group enables π-π stacking in biological targets, unlike thiadiazole or unsubstituted analogs .
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be drawn from analogs:
- The target compound’s thioether and thiazole groups may enhance bioavailability and target binding .
- 2,4-Dimethylphenyl Analog () : Increased lipophilicity from methyl groups could improve membrane permeability but reduce solubility. The target’s 4-ethoxy group offers a balance with moderate hydrophilicity .
Biological Activity
The compound 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , an ethoxyphenyl group , and a thiazole moiety , which contribute to its unique biological properties. Its molecular formula is with a molecular weight of approximately 367.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 367.35 g/mol |
| InChI | InChI=1S/C19H21N5O2S/c1-3... |
| IUPAC Name | 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(thiazol-2-yl)propanamide |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Preparation of the Tetrazole Ring : Cyclization of an appropriate nitrile with sodium azide under acidic conditions.
- Introduction of the Ethoxyphenyl Group : Achieved via nucleophilic substitution reactions.
- Final Coupling : The tetrazole derivative is coupled with thiazole-containing propanamide using thiol-based reagents.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylic acids, facilitating binding to active sites of proteins, which modulates their activity.
The compound's mechanism involves:
- Inhibition of Enzymatic Activity : By mimicking natural substrates, it can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways related to various diseases.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies have shown that derivatives similar to this compound can exhibit cytotoxic effects against various cancer cell lines, including:
- HT-29 (colon cancer) : Demonstrated moderate cytotoxicity.
- TK-10 (kidney cancer) : Exhibited promising antineoplastic properties.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities against various pathogens:
- In vitro studies suggest potential effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of similar tetrazole derivatives on HT-29 and TK-10 cell lines, finding IC50 values in the low micromolar range, indicating significant cytotoxicity .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and E. coli, revealing growth inhibition at concentrations as low as 10 µg/mL .
- In Vivo Studies : Animal models have shown that administration of the compound led to reduced tumor sizes in xenograft models, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
